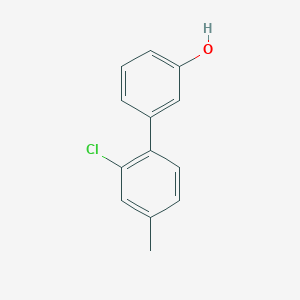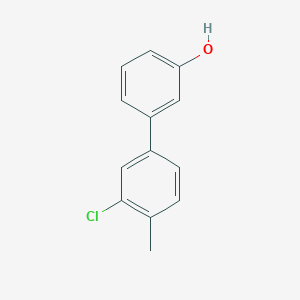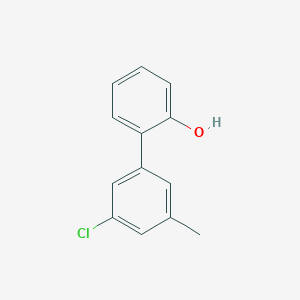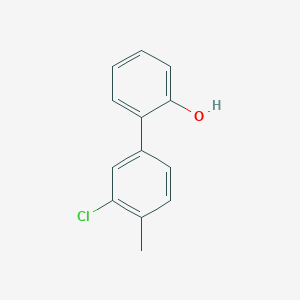
3-(3-Chloro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-methylphenyl)phenol (95%) is a chemical compound that is widely used in research laboratories for a variety of purposes. It is a phenol derivative of the aromatic hydrocarbons, and it is a pale yellow, slightly yellowish liquid that is insoluble in water. It has a melting point of approximately -58°C and a boiling point of approximately 156°C. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in reactions, and as a source of hydrogen chloride for use in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylphenyl)phenol (95%) is not fully understood. However, it is thought to act as a catalyst in reactions, and it is also known to be a source of hydrogen chloride for use in the production of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-2-methylphenyl)phenol (95%) are not well understood. However, it is known to be toxic when ingested and can cause skin irritation when exposed to the skin. It has also been linked to a number of adverse health effects, including reproductive toxicity, respiratory irritation, and eye and skin irritation.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Chloro-2-methylphenyl)phenol (95%) in laboratory experiments is its low cost and availability. It is also relatively easy to use and can be used in a variety of applications. Its main limitation is its toxicity, which can cause adverse health effects when exposed to the skin or ingested.
Future Directions
The potential future directions for 3-(3-Chloro-2-methylphenyl)phenol (95%) research include the development of new methods for its synthesis, further investigation into its mechanism of action, and an exploration of its potential applications in various fields. Additionally, research into the safety and toxicity of this compound should be conducted in order to ensure its safe use in laboratory experiments. Finally, research should be conducted into the potential uses of this compound in the treatment of various diseases and conditions.
Synthesis Methods
3-(3-Chloro-2-methylphenyl)phenol (95%) is synthesized by a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with sodium hydroxide to form 3-chloro-2-methylphenol-sodium salt. This salt is then reacted with hydrochloric acid to form the desired product. The reaction is carried out in aqueous solution and the product is isolated by filtration.
Scientific Research Applications
3-(3-Chloro-2-methylphenyl)phenol (95%) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a source of hydrogen chloride for use in the production of other compounds. It has also been used to study the mechanism of action of certain drugs and to synthesize new compounds.
properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-12(6-3-7-13(9)14)10-4-2-5-11(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYPHFVCCCHDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683506 |
Source


|
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-90-8 |
Source


|
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














